Thymidine, 3'-deoxy-3'-((1-oxobutyl)amino)-
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Overview
Description
Thymidine, 3’-deoxy-3’-((1-oxobutyl)amino)- is a modified nucleoside analog derived from thymidine. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and molecular biology. The modification involves the substitution of the 3’-hydroxyl group with a 3’-((1-oxobutyl)amino) group, which can alter its biochemical properties and interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Thymidine, 3’-deoxy-3’-((1-oxobutyl)amino)- typically involves multiple steps. One common approach starts with the protection of the thymidine molecule to prevent unwanted reactions at other functional groups. The 3’-hydroxyl group is then selectively activated and substituted with the 3’-((1-oxobutyl)amino) group. This can be achieved using reagents such as oxalyl chloride and butylamine under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated synthesis equipment and rigorous quality control measures. The use of high-purity reagents and solvents is crucial to ensure the consistency and reproducibility of the final product.
Chemical Reactions Analysis
Types of Reactions
Thymidine, 3’-deoxy-3’-((1-oxobutyl)amino)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, altering its chemical properties.
Substitution: The amino group can participate in nucleophilic substitution reactions, allowing for further modification of the molecule.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxylated compounds. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Thymidine, 3’-deoxy-3’-((1-oxobutyl)amino)- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a probe in studying nucleoside analogs.
Biology: The compound can be incorporated into DNA strands, allowing researchers to study DNA replication and repair mechanisms.
Industry: The compound can be used in the development of diagnostic tools and as a standard in analytical chemistry.
Mechanism of Action
The mechanism of action of Thymidine, 3’-deoxy-3’-((1-oxobutyl)amino)- involves its incorporation into DNA or RNA strands. This incorporation can disrupt normal nucleic acid function, leading to the inhibition of DNA replication or transcription. The compound may target specific enzymes involved in nucleoside metabolism, such as thymidine kinase, which phosphorylates thymidine analogs for incorporation into DNA .
Comparison with Similar Compounds
Similar Compounds
Thymidine: The parent compound, which lacks the 3’-((1-oxobutyl)amino) modification.
3’-Amino-3’-deoxythymidine: A similar compound with an amino group at the 3’ position.
2’-Deoxy-5-methyluridine: Another nucleoside analog with modifications at different positions.
Uniqueness
Thymidine, 3’-deoxy-3’-((1-oxobutyl)amino)- is unique due to its specific modification, which can confer distinct biochemical properties. This modification can enhance its stability, alter its interaction with enzymes, and potentially improve its therapeutic efficacy compared to other nucleoside analogs.
Properties
CAS No. |
132149-30-5 |
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Molecular Formula |
C14H21N3O5 |
Molecular Weight |
311.33 g/mol |
IUPAC Name |
N-[(2S,3S,5R)-2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]butanamide |
InChI |
InChI=1S/C14H21N3O5/c1-3-4-11(19)15-9-5-12(22-10(9)7-18)17-6-8(2)13(20)16-14(17)21/h6,9-10,12,18H,3-5,7H2,1-2H3,(H,15,19)(H,16,20,21)/t9-,10+,12+/m0/s1 |
InChI Key |
ZXBGISRWEUAEOP-HOSYDEDBSA-N |
Isomeric SMILES |
CCCC(=O)N[C@H]1C[C@@H](O[C@@H]1CO)N2C=C(C(=O)NC2=O)C |
Canonical SMILES |
CCCC(=O)NC1CC(OC1CO)N2C=C(C(=O)NC2=O)C |
Origin of Product |
United States |
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